molecular formula C21H20N6O2S B2649233 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396883-88-7

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2649233
CAS No.: 1396883-88-7
M. Wt: 420.49
InChI Key: ZBXOPVXDKDZXNT-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a thiazole ring, an imidazole ring, and a pyridazine carboxamide moiety. Its unique structural features make it a candidate for diverse applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

    Attachment of the Thiazole to the Ethyl Chain: The thiazole derivative is then reacted with an ethyl halide to form the thiazole-ethyl intermediate.

    Synthesis of the Pyridazine Carboxamide: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and dicarbonyl compounds. The carboxamide group is introduced through amidation reactions.

    Coupling of the Thiazole-Ethyl Intermediate with Pyridazine Carboxamide: The final step involves coupling the thiazole-ethyl intermediate with the pyridazine carboxamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while substitution reactions on the thiazole ring can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide: shares similarities with other thiazole and pyridazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-14-22-11-12-27(14)19-8-7-18(25-26-19)20(28)23-10-9-16-13-30-21(24-16)15-3-5-17(29-2)6-4-15/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXOPVXDKDZXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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